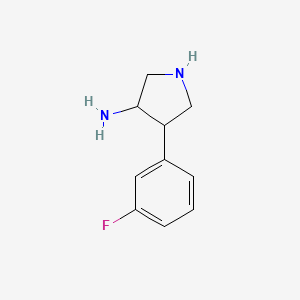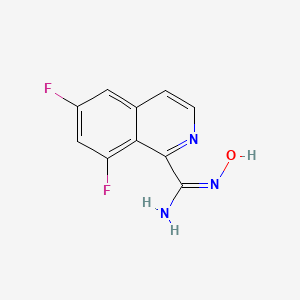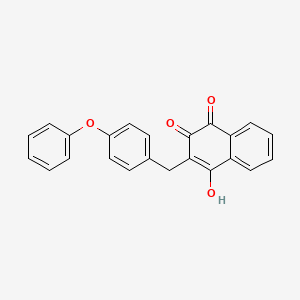
3-(Trifluoromethoxy)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)isoquinolin-1-amine is a chemical compound that features a trifluoromethoxy group attached to an isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group onto a pre-formed isoquinoline scaffold . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethoxy)isoquinolin-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)isoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Trifluoromethoxy)isoquinolin-1-amine include other trifluoromethoxy-substituted isoquinolines and related heterocyclic compounds such as:
- 3-Aminoisoquinoline
- 1-Chloroisoquinoline
- 1-Aminoisoquinoline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in the design of molecules with enhanced stability, bioavailability, and specificity for their biological targets .
Propiedades
Fórmula molecular |
C10H7F3N2O |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)isoquinolin-1-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-5-6-3-1-2-4-7(6)9(14)15-8/h1-5H,(H2,14,15) |
Clave InChI |
MJESEYNNSWHCMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N=C2N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13157848.png)
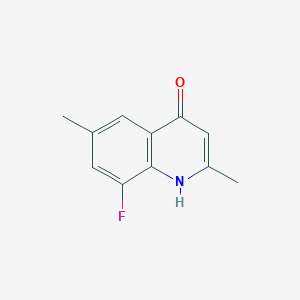
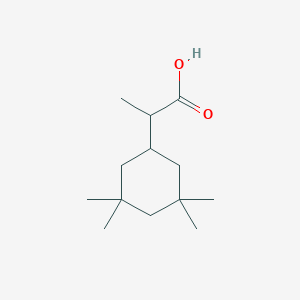
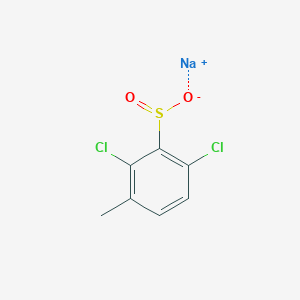


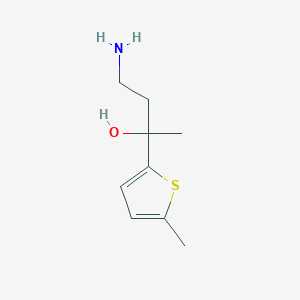
![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
